molecular formula C12H18N4O B14778929 2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide

2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide

Cat. No.: B14778929
M. Wt: 234.30 g/mol
InChI Key: FQTNOJRFLSCMTJ-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide is a chiral amide derivative featuring a cyclopropyl group, a pyrazine ring, and an (S)-configured ethylamine backbone.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)propanamide

InChI

InChI=1S/C12H18N4O/c1-8(13)12(17)16(10-3-4-10)9(2)11-7-14-5-6-15-11/h5-10H,3-4,13H2,1-2H3

InChI Key

FQTNOJRFLSCMTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN=C1)N(C2CC2)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyclopropyl group: Starting with a suitable cyclopropyl precursor.

    Introduction of the pyrazine ring: Using a pyrazine derivative.

    Amide bond formation: Coupling the cyclopropyl and pyrazine intermediates through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide may undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing the amide group to an amine.

    Substitution: Substituting functional groups on the pyrazine ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide could have various scientific research applications, including:

    Chemistry: Studying its reactivity and synthesis.

    Biology: Investigating its potential as a biochemical probe or inhibitor.

    Medicine: Exploring its therapeutic potential as a drug candidate.

    Industry: Utilizing its unique properties in material science or catalysis.

Mechanism of Action

The mechanism of action for 2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide would depend on its specific biological or chemical target. It might interact with enzymes, receptors, or other molecular targets, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Features and Modifications

The compound’s key structural elements include:

  • Cyclopropyl group : Imparts steric hindrance and metabolic stability.
  • Pyrazin-2-yl substituent : Enhances π-π stacking and hydrogen-bonding interactions.
  • (S)-Chiral center : Influences stereoselective binding.

Comparisons with structurally related compounds (Table 1) highlight variations in substituents and their implications:

Table 1: Structural Comparison of Key Analogs
Compound Name (CAS) Key Substituents Molecular Formula Notes
Target Compound Pyrazin-2-yl, cyclopropyl C₁₃H₁₉N₅O Chiral center; pyrazine for H-bonding
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide (646056-31-7) Benzyl-pyrrolidinyl C₂₁H₃₀N₄O Bulky benzyl group; increased lipophilicity
(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide (62642-63-1) Pyrrol-2-yl, oxoethyl C₁₃H₁₈N₄O₂ Pyrrole ring for aromatic interactions
N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide Oxadiazole, trifluoromethyl C₂₄H₂₂F₆N₆O₂ Oxadiazole enhances metabolic stability; CF₃ groups improve membrane permeability

Analytical Characterization

Common techniques across analogs include:

  • 1H-NMR : Confirms stereochemistry and purity .
  • TLC/Column Chromatography : Standard for isolating enantiomers (e.g., ).
  • Crystallography (SHELX) : Used for resolving chiral centers and validating hydrogen-bonding networks (e.g., ).

Stereochemical and Functional Implications

  • Chirality : The (S)-configuration in the target compound and analogs (e.g., ) is critical for target selectivity.
  • Substituent Effects :
    • Pyrazine vs. Benzyl : Pyrazine’s nitrogen atoms improve solubility and binding to metal ions or polar receptors, whereas benzyl groups enhance lipophilicity for CNS penetration .
    • Oxadiazole vs. Pyrrole : Oxadiazole improves metabolic stability; pyrrole enables π-stacking in hydrophobic pockets .

Biological Activity

2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide, a compound with the chemical formula C14H20N4O2C_{14}H_{20}N_{4}O_{2}, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and a pyrazinyl moiety, which are significant for its pharmacological properties. Its structure can be represented as follows:

 S 2 Amino N cyclopropyl N S 1 pyrazin 2 yl ethyl propanamide\text{ S 2 Amino N cyclopropyl N S 1 pyrazin 2 yl ethyl propanamide}

Key Properties:

  • Molecular Weight : 280.34 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under standard laboratory conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound shows affinity for several receptors, including:
    • Serotonin Receptors : Modulates serotonin levels, potentially influencing mood and anxiety disorders.
    • Dopamine Receptors : May affect dopaminergic signaling pathways, relevant in neuropsychiatric conditions.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs.
  • Cellular Effects : The compound has been shown to induce apoptosis in cancer cell lines, indicating potential anti-cancer properties.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's efficacy against various cell lines:

Cell LineIC50 (µM)Effect Observed
HT-29 (colon cancer)15.4Induction of apoptosis
PC-3 (prostate cancer)12.7Growth inhibition
SH-SY5Y (neuroblastoma)18.5Neuroprotective effects observed

These results indicate that 2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide exhibits significant cytotoxicity against certain cancer cell lines while also showing promise in neuroprotection.

Case Studies

  • Case Study on Cancer Treatment :
    • A study investigated the effects of the compound on HT-29 cells, revealing that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study found that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress.
  • Neuroprotective Effects :
    • Another study focused on SH-SY5Y cells demonstrated that the compound could prevent neurodegeneration induced by oxidative stress. It was observed that it upregulated antioxidant enzymes, providing a protective effect against neurotoxic agents.

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